2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-2-phenylacetic acid
Description
2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-2-phenylacetic acid is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiazinane family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-18(16,17)9-7-13/h1-5,11H,6-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCRANCXVJYTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-2-phenylacetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of thiazinane derivatives with phenylacetic acid under controlled temperature and pressure conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-2-phenylacetic acid undergoes various chemical reactions, including:
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new compounds with varied properties.
2. Biology:
- Biological Interactions: Preliminary studies indicate that 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-2-phenylacetic acid can interact with various biomolecules, potentially inhibiting specific enzymes or receptors. This interaction is crucial for understanding its pharmacological effects.
3. Medicine:
- Therapeutic Potential: Research has highlighted the compound's potential therapeutic properties, particularly:
- Antiviral Activity: Similar compounds have shown efficacy against HIV by interfering with viral replication processes.
- Analgesic Effects: Investigations suggest that it may modulate pain pathways, indicating potential for development into pain management therapies.
- Antimicrobial Activity: The compound exhibits antimicrobial properties against various pathogens, suggesting its utility in treating infections.
The biological activity of this compound is primarily attributed to its interactions at the molecular level:
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry synthesized various thiazinane derivatives, including this compound. Results indicated enhanced antiviral activity with specific structural modifications to the thiomorpholine ring, providing a promising avenue for further research into its antiviral applications.
Case Study 2: Analgesic Effects
In pharmacological assessments involving animal models, thiazine derivatives demonstrated significant analgesic effects comparable to established analgesics. This suggests that compounds like this compound could be developed into new therapies for pain management.
Case Study 3: Antimicrobial Efficacy
Research has indicated that this compound exhibits antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The structure-function relationship established in these studies points towards significant potential for developing new antimicrobial agents based on this compound's framework.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-2-phenylacetic acid can be compared with other similar compounds, such as:
1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine: Known for its anti-HIV activity.
Cephradine: An antibiotic with a 1,3-thiazine skeleton.
Chlormezanone: Utilized as an anticoagulant.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound .
Biological Activity
2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-2-phenylacetic acid (CAS No. 446276-14-8) is a heterocyclic compound featuring both nitrogen and sulfur in its structure. This compound is part of the thiazinane family and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H15NO4S
- Molecular Weight : 269.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is thought to involve interactions with various biomolecules. It may inhibit specific enzymes or receptors, which could lead to its observed pharmacological effects. The presence of the thiomorpholine moiety suggests potential interactions with biological targets that are influenced by sulfur-containing compounds.
1. Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activities, particularly against HIV. Studies have shown that thiazinane derivatives can interfere with viral replication processes, highlighting their potential as antiviral agents.
2. Analgesic Effects
This compound has been investigated for analgesic properties. Preliminary studies suggest that it may modulate pain pathways, providing a basis for its use in pain management therapies.
3. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens. The unique structure of this compound may contribute to its effectiveness against bacterial and fungal infections.
Study on Antiviral Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazinane derivatives and tested their efficacy against HIV. Results indicated that specific modifications to the thiomorpholine ring enhanced antiviral activity, suggesting a promising direction for further research into this compound as an antiviral agent .
Analgesic Activity Assessment
A pharmacological study evaluated the analgesic effects of thiazine derivatives in animal models. The results showed significant pain relief comparable to standard analgesics, indicating that compounds like this compound could be developed into new pain management therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1,1-Dioxido-1,2-thiazinan | Thiazinane | Antiviral |
| Cephradine | Antibiotic (Thiazine) | Antimicrobial |
| Chlormezanone | Thiazine derivative | Analgesic |
The comparative analysis highlights that while these compounds share structural similarities with this compound, they differ in specific biological activities and applications.
Q & A
Basic: What are the established synthetic routes for 2-(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)-2-phenylacetic acid?
Methodological Answer:
The synthesis typically involves condensation reactions between thiomorpholine derivatives and phenylacetic acid precursors. For example, analogous sulfonamide derivatives of phenylglycine are synthesized via reactions of 4-bromobenzenesulfonyl chloride with amino acids like phenylglycine under reflux conditions in acetic acid . Key steps include:
- Reagent selection : Use of sodium acetate as a base to deprotonate intermediates.
- Purification : Recrystallization from acetic acid or DMF/acetic acid mixtures to isolate crystalline products.
- Yield optimization : Adjusting reaction time (2.5–5 hours) and molar ratios (1:1.1 for aldehyde-to-thiazolone ratios) to minimize side products .
Basic: What analytical techniques are critical for characterizing this compound and confirming its purity?
Methodological Answer:
- X-ray crystallography : For structural confirmation, SHELX software (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and stereochemistry .
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies between predicted and observed data (e.g., unexpected H NMR splitting or IR absorption bands) require a systematic approach:
Multi-technique validation : Cross-reference X-ray crystallography (for solid-state conformation) with solution-state NMR to rule out solvent effects or dynamic processes .
Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or IR spectra and compare with experimental results .
Isotopic labeling : Introduce deuterated analogs to confirm assignments of overlapping proton signals .
Advanced: What strategies are recommended for studying the compound’s reactivity in complex biological systems?
Methodological Answer:
- In vitro binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., enzymes or receptors).
- Metabolic stability studies : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., oxidation at the thiomorpholine ring) .
- Proteomics integration : Combine activity-based protein profiling (ABPP) with LC-MS/MS to map off-target effects in cell lysates .
Advanced: How can computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use software like SwissADME to estimate LogP (-1.81 to -1.47, indicating moderate hydrophilicity), polar surface area (60–80 Ų), and blood-brain barrier permeability .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with CYP450 isoforms (e.g., CYP3A4) and assess potential for drug-drug interactions .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to study conformational stability and ligand-protein binding dynamics .
Basic: What are the key considerations for designing stability studies of this compound?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation pathways.
- Analytical monitoring : Use stability-indicating HPLC methods with photodiode array (PDA) detection to track decomposition products .
- Storage recommendations : Store at room temperature in sealed, dry containers to prevent hygroscopic degradation .
Advanced: How to address discrepancies between theoretical and experimental LogP values?
Methodological Answer:
- Experimental validation : Measure LogP via shake-flask method (partitioning between octanol and water) and compare with computational predictions (e.g., XLogP3 or MarvinSketch).
- Adjust computational parameters : Account for ionization states (pKa ~1.55 for carboxylic acid groups) using tools like ChemAxon’s pKa plugin .
- Structural analogs : Compare with related compounds (e.g., 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid) to identify substituent effects on hydrophobicity .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Fume hoods : Conduct all syntheses and handling in certified fume hoods to avoid inhalation of fine particles .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to institutional hazardous waste guidelines .
Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?
Methodological Answer:
- SHELXL refinement : Use the TWIN and BASF commands to model twinned crystals or disorder in the thiomorpholine ring .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups) to validate packing motifs .
- Patterson methods : Solve phase problems using direct methods in SHELXS for non-centrosymmetric space groups .
Advanced: What methodologies optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral chromatography : Use Daicel Chiralpak columns with hexane/ethanol gradients to separate enantiomers .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to control stereochemistry at the phenylacetic acid center .
- Circular dichroism (CD) : Monitor enantiomeric excess (ee) by comparing CD spectra with racemic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
